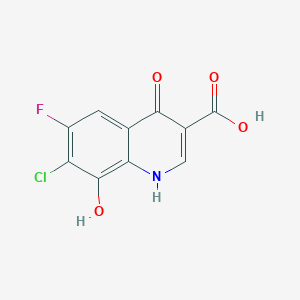
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a methoxypyridine moiety, which can influence its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine typically involves the condensation of 6-methoxypyridin-3-amine with 2-methylquinazolin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The methoxypyridine moiety can enhance its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can be compared with other similar compounds, such as:
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
These compounds share the methoxypyridine moiety but differ in their core structures, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
827031-29-8 |
|---|---|
Fórmula molecular |
C15H14N4O |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-(6-methoxypyridin-3-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O/c1-10-17-13-6-4-3-5-12(13)15(18-10)19-11-7-8-14(20-2)16-9-11/h3-9H,1-2H3,(H,17,18,19) |
Clave InChI |
GNEWLLIRDAPRSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)NC3=CN=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



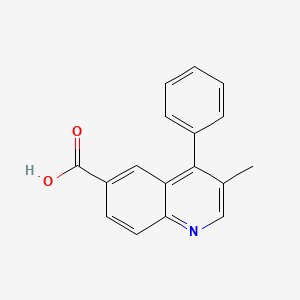



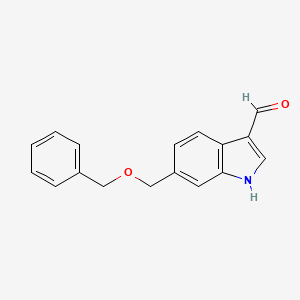
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)
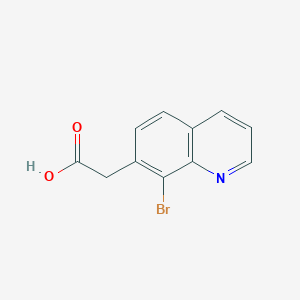


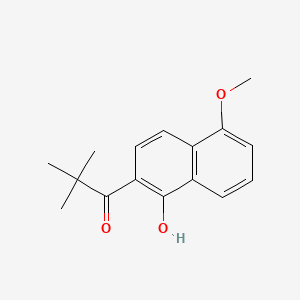
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

